Validated HCV NS3 Helicase Target Engagement via X-ray Crystallography vs. COX-2 Selective Inhibitor CIAA
2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid is a structurally validated inhibitor of the HCV NS3 helicase, as evidenced by its co-crystal structure (PDB ID: 4OK3) with a resolution of 2.30 Å [1]. This target engagement is unique among indole acetic acids. In contrast, the structurally related compound CIAA ([6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]acetic acid) is a selective COX-2 inhibitor with no reported activity against HCV NS3 helicase [2].
| Evidence Dimension | Primary Molecular Target |
|---|---|
| Target Compound Data | HCV NS3 Helicase |
| Comparator Or Baseline | Cyclooxygenase-2 (COX-2) |
| Quantified Difference | Divergent Target Engagement |
| Conditions | X-ray crystallography (2.30 Å resolution) vs. In vitro enzymatic assays |
Why This Matters
This determines the compound's utility in antiviral vs. anti-inflammatory research, a critical factor for selecting the correct tool compound for a specific assay system.
- [1] RCSB Protein Data Bank. PDB Entry 4OK3: Crystal Structure of Hepatitis C Virus NS3 Helicase Inhibitor Co-complex with Compound 7 [[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid]. Deposited 2014. View Source
- [2] Harada, N., Okajima, K., Narimatsu, N., Kurihara, H., & Nakagata, N. (2006). Pharmacological separation between peripheral and central functions of cyclooxygenase-2 with CIAA, a novel cyclooxygenase-2 inhibitor. European journal of pharmacology, 535(1-3), 103-110. View Source
